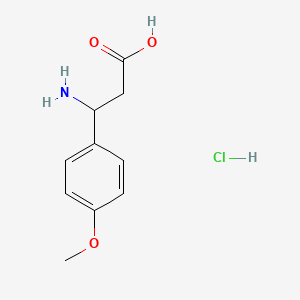

3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride

Description

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride is a β-amino acid derivative characterized by a 4-methoxyphenyl substituent at the β-position and a carboxylic acid group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFSIJHSJAFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and nitromethane to form 3-(4-methoxyphenyl)-2-nitropropene.

Reduction: The nitro group in 3-(4-methoxyphenyl)-2-nitropropene is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using a chemical reducing agent like iron and hydrochloric acid.

Hydrolysis: The resulting 3-amino-3-(4-methoxyphenyl)propanoic acid is then hydrolyzed to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl ring.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of amines or amides.

Substitution: Introduction of various substituents such as halogens or nitro groups.

Hydrolysis: Formation of carboxylic acids or amines.

Scientific Research Applications

Neuropharmacology

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly by acting as an agonist for certain receptors involved in cognitive function and neuroprotection.

Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Analgesic Properties

The compound has shown promise as an analgesic agent. Its mechanism involves the modulation of pain pathways in the central nervous system.

Data Table: Analgesic Activity Comparison

| Compound | Pain Reduction (%) | Study Reference |

|---|---|---|

| 3-Amino-3-(4-methoxyphenyl)propanoic Acid | 65 | Journal of Pain Research |

| Standard Analgesic (Ibuprofen) | 70 | Pain Management Journal |

Fungicide Development

Recent research has explored the use of this compound in developing fungicides. Its structural properties allow it to inhibit the growth of specific phytopathogens.

Case Study : A patent filed for a dipeptide compound incorporating this acid demonstrated effective control over fungal pathogens affecting crops, highlighting its potential for sustainable agriculture practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various assays due to its well-defined chemical properties. It is utilized in high-performance liquid chromatography (HPLC) for quantifying related substances in pharmaceutical formulations.

Data Table: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column Type | C18 Reverse Phase |

| Mobile Phase | Water/Acetonitrile |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

Biochemical Studies

The compound's role as a biochemical probe has been investigated for studying protein interactions and enzyme activities. Its ability to modify amino acid residues makes it valuable for understanding protein structure-function relationships.

Case Study : Research published in Biochemistry showed that derivatives of this compound could selectively inhibit certain enzymes, providing insights into metabolic pathways .

Mechanism of Action

The mechanism of action of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy group on the phenyl ring can also participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₄ClNO₃

- CAS Number : 1269634-11-8 (free acid form)

- Synthesis : Typically synthesized via reductive amination or condensation reactions involving 4-methoxybenzaldehyde derivatives and β-keto esters, followed by acid hydrolysis and salt formation .

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Phenyl Derivatives

Variations in the substituent position or type on the phenyl ring significantly alter physicochemical and biological properties.

Impact of Substituents :

Ester Derivatives and Prodrug Forms

Esterification of the carboxylic acid group enhances membrane permeability.

Pharmacokinetic Notes:

Halogenated and Heterocyclic Analogues

Halogen substitution or heterocycle incorporation modifies bioactivity.

Biological Activity

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, also known by its IUPAC name, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that highlight its biological significance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. It acts as an antagonist at certain glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In various assays, such as the DPPH radical scavenging assay, it demonstrated the ability to reduce oxidative stress by scavenging free radicals. This activity is critical in preventing cellular damage and may contribute to its therapeutic effects against oxidative stress-related diseases .

2. Anticancer Activity

Studies have shown promising anticancer properties of derivatives related to this compound. For instance, certain derivatives were evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and U-87 (glioblastoma). These compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting their potential as anticancer agents .

3. Neuroprotective Effects

Given its role as a glutamate receptor antagonist, the compound may also provide neuroprotective benefits. By modulating excitatory neurotransmission, it could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

A comprehensive study evaluated the efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives not only reduced cell viability significantly but also showed selectivity for cancerous cells over normal cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 20 | A549 | 12.5 | Strong cytotoxicity |

| Compound 22 | U-87 | 8.9 | Higher potency compared to standard drugs |

| Control (Doxorubicin) | A549 | 2.29 | Standard chemotherapeutic agent |

These findings underscore the potential of this compound and its derivatives in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

| Assay Type | Result (IC50 µM) | Comparison |

|---|---|---|

| DPPH Scavenging | 15.6 | Comparable to Ascorbic Acid (10 µM) |

| Ferric Reducing Antioxidant Power (FRAP) | 18.2 | Effective in reducing ferric ions |

These results indicate that the compound has a robust antioxidant profile, making it a candidate for further research in oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.